2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine
CAS No.: 2640948-71-4
Cat. No.: VC11821281
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640948-71-4 |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine |
| Standard InChI | InChI=1S/C11H11N3O/c1-3-14(4-1)11-12-6-10(7-13-11)9-2-5-15-8-9/h2,5-8H,1,3-4H2 |
| Standard InChI Key | GGXHBLFZPVBAHV-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C2=NC=C(C=N2)C3=COC=C3 |
| Canonical SMILES | C1CN(C1)C2=NC=C(C=N2)C3=COC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Heterocyclic Framework
The compound’s structure features three distinct rings:
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Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serving as a hydrogen-bond acceptor and donor in biological interactions.
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Furan: A five-membered oxygen-containing heterocycle at position 5 of the pyrimidine ring, contributing to electron-rich regions that enhance binding to biological targets.
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Azetidine: A four-membered saturated nitrogen ring at position 2, introducing conformational rigidity and potential for selective target engagement .
The interplay of these moieties is critical for modulating solubility, bioavailability, and target affinity.
Physicochemical and Spectroscopic Data
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| SMILES | C1CN(C1)C2=NC=C(C=N2)C3=COC=C3 |
| InChI Key | GGXHBLFZPVBAHV-UHFFFAOYSA-N |
| PubChem CID | 154829188 |
The compound’s Canonical SMILES and InChIKey confirm its stereochemical uniqueness, while its moderate molecular weight suggests favorable drug-likeness per Lipinski’s rules.
Synthetic Methodologies and Challenges
Multi-Step Synthesis Strategies
While no explicit protocol for 2-(azetidin-1-yl)-5-(furan-3-yl)pyrimidine is documented, analogous benzofuropyrimidine syntheses provide a template . A hypothetical pathway involves:
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Cyclization: Reacting 2-hydroxy-5-nitrobenzonitrile with chloroacetone in dry acetone and potassium carbonate to form a benzofuran intermediate .
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Azetidine Incorporation: Introducing the azetidine group via nucleophilic substitution or palladium-catalyzed coupling .
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Pyrimidine Ring Closure: Using ammonium thiocyanate and acetyl chloride to cyclize intermediates into the pyrimidine core .
Optimization Challenges
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Ring Strain: The azetidine’s four-membered ring imposes steric strain, complicating synthetic yield .
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Regioselectivity: Ensuring proper substitution at pyrimidine positions 2 and 5 requires precise temperature and catalyst control .
Biological Relevance and Hypothesized Mechanisms
Kinase Inhibition and Anti-Inflammatory Activity
Azetidinyl pyrimidines are reported to inhibit tyrosine kinase 2 (Tyk2), a mediator of inflammatory cytokines like IFN-α and IL-12 . Molecular docking studies suggest that the azetidine ring’s rigidity allows selective binding to Tyk2’s JH2 domain, potentially mitigating autoimmune diseases .
Anticancer Applications
Pyrimidine derivatives often target DNA synthesis or microtubule assembly. The furan group’s planarity may intercalate DNA, while the azetidine’s sp³-hybridized nitrogen could alkylate nucleophilic residues in oncogenic proteins .
Comparative Analysis of Related Compounds
Future Directions and Research Gaps
Experimental Validation
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In Vitro Screening: Prioritize antimicrobial assays against ESKAPE pathogens and cytotoxicity tests on mammalian cell lines.
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Kinase Profiling: Evaluate selectivity across JAK/STAT family kinases to mitigate off-target effects .
Structural Modifications
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Azetidine Substitution: Introducing methyl or aryl groups could enhance metabolic stability .
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Furan Replacement: Testing thiophene or pyrrole analogs may improve pharmacokinetics.
Computational Studies
Molecular dynamics simulations could optimize binding to Tyk2 or microbial targets, reducing empirical trial-and-error .
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